ethyl 5-chloro-3-pentan-3-ylsulfonyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-chloro-3-pentan-3-ylsulfonyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a chloro group, a sulfonyl group, and an ester functional group. These features make it a valuable molecule in various scientific research and industrial applications.
Preparation Methods
The synthesis of ethyl 5-chloro-3-pentan-3-ylsulfonyl-1H-indole-2-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 5-chloro-3-pentan-3-ylsulfonyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 5-chloro-3-pentan-3-ylsulfonyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-chloro-3-pentan-3-ylsulfonyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The indole core can bind to various receptors, influencing cellular pathways and exerting biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 5-chloro-3-pentan-3-ylsulfonyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their anticancer properties.
Indole-3-acetic acid: A plant hormone with diverse biological functions.
The unique combination of functional groups in this compound makes it distinct and valuable for specific applications.
Properties
Molecular Formula |
C16H20ClNO4S |
---|---|
Molecular Weight |
357.9 g/mol |
IUPAC Name |
ethyl 5-chloro-3-pentan-3-ylsulfonyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C16H20ClNO4S/c1-4-11(5-2)23(20,21)15-12-9-10(17)7-8-13(12)18-14(15)16(19)22-6-3/h7-9,11,18H,4-6H2,1-3H3 |
InChI Key |
BGCPUPXBHZXGJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)S(=O)(=O)C1=C(NC2=C1C=C(C=C2)Cl)C(=O)OCC |
Origin of Product |
United States |
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